5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
Description
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
5,7-diethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C10H18N4/c1-3-7-5-8(4-2)14-10(13-7)9(11)6-12-14/h6-8,13H,3-5,11H2,1-2H3 |
InChI Key |
XRUMNJWSQHGHSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(N2C(=C(C=N2)N)N1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate cyclization and formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of pyrazolo[1,5-a]pyrimidine oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with various biological targets. It is being investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential. They have shown promise as inhibitors of specific enzymes involved in disease pathways, making them candidates for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biological pathways. This inhibition can lead to the suppression of disease-related processes, such as cell proliferation in cancer.
Comparison with Similar Compounds
Table 1: Structural Analogues of 5,7-Diethyl-pyrazolo[1,5-a]pyrimidin-3-amine
Key Observations :
- Position 5 and 7 Substituents : Ethyl groups in the target compound increase steric bulk and hydrophobicity compared to methyl () or cyclopropyl (). This may enhance membrane permeability but reduce solubility .
- Position 3 Substituents : The amine group distinguishes the target compound from analogs with phenyl () or sulfonyl groups (), which are critical for antibacterial or receptor-binding activities.
Physicochemical Properties
Elemental analysis data from related compounds highlight consistency in synthesis and purity:
Table 2: Elemental Analysis Data for Pyrazolo[1,5-a]pyrimidines
The diethyl groups in the target compound are predicted to increase molecular weight (~220–240 g/mol) and cLogP compared to methyl or trifluoromethyl analogs, aligning with trends in , where bulkier substituents raised hydrophobicity without drastically altering potency .
Antibacterial Activity :
- Compound 3d (), featuring a phenyl group at position 3, exhibited superior antibacterial activity against Gram-positive and Gram-negative bacteria compared to Chloramphenicol .
CNS Targeting (5-HT₆ Receptor Antagonism) :
- In -disubstituted derivatives with sulfonyl groups at position 3 showed high 5-HT₆ receptor antagonism. Substituent size and shape (e.g., gyration radius) were critical, with compact molecules displaying higher potency .
Biological Activity
5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine (CAS No. 1696704-78-5) is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered interest due to its potential biological activities, particularly in cancer therapy and as an inhibitor of various enzymes. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C₁₀H₁₈N₄
- Molecular Weight : 194.28 g/mol
- Purity : Typically ≥95%
Biological Activity Overview
The biological activities of this compound include:
-
Anticancer Activity
- Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds within this class have been shown to induce apoptosis and inhibit cell proliferation in MCF-7 breast cancer cells with IC₅₀ values ranging from 3 to 10 µM .
- A specific study indicated that the compound RB-07-16 (related to pyrazolo[3,4-d]pyrimidines) exhibited antitumor efficacy in xenograft models for multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC), significantly reducing tumor growth while maintaining a favorable safety profile .
-
Enzyme Inhibition
- The compound has been identified as a potential dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and VGFR2 (Vascular Endothelial Growth Factor Receptor 2), which are critical in tumor growth and angiogenesis . The mechanism involves binding to the active sites of these receptors, leading to reduced signaling pathways associated with cancer progression.
- Mechanistic Studies
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study evaluated the effects of various pyrazolo[1,5-a]pyrimidine derivatives on MCF-7 breast cancer cells. The results indicated:
- Inhibition of Cell Growth : Significant reduction in cell viability was observed at concentrations as low as 3 µM.
- Induction of Apoptosis : Flow cytometry analysis revealed increased apoptosis rates correlated with higher concentrations of the compound.
| Compound | IC₅₀ (µM) | Apoptosis Rate (%) |
|---|---|---|
| 5i | 3 | 70 |
| Control | - | 10 |
Case Study 2: Dual Inhibition of EGFR/VGFR2
Research focused on the dual inhibitory effects of pyrazolo[1,5-a]pyrimidines on EGFR and VGFR2:
- In Vitro Studies : Compounds demonstrated IC₅₀ values ranging from 0.3 to 24 µM against both receptors.
| Receptor | Compound | IC₅₀ (µM) |
|---|---|---|
| EGFR | 5i | 0.3 |
| VGFR2 | 5i | 7.60 |
Future Directions
The ongoing research aims to optimize the structure of pyrazolo[1,5-a]pyrimidines to enhance their anticancer properties and selectivity for specific targets. The development of combination therapies utilizing these compounds is also being explored to improve therapeutic outcomes in resistant cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
